alpha-Methyl-1,3-benzodioxole-5-ethanamine-d3,monohydrochloride
CAS No.:
Cat. No.: VC16572172
Molecular Formula: C10H14ClNO2
Molecular Weight: 218.69 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H14ClNO2 |
|---|---|
| Molecular Weight | 218.69 g/mol |
| IUPAC Name | 3-(1,3-benzodioxol-5-yl)-1,1,1-trideuteriopropan-2-amine;hydrochloride |
| Standard InChI | InChI=1S/C10H13NO2.ClH/c1-7(11)4-8-2-3-9-10(5-8)13-6-12-9;/h2-3,5,7H,4,6,11H2,1H3;1H/i1D3; |
| Standard InChI Key | XLAOKZDOZHZWBK-NIIDSAIPSA-N |
| Isomeric SMILES | [2H]C([2H])([2H])C(CC1=CC2=C(C=C1)OCO2)N.Cl |
| Canonical SMILES | CC(CC1=CC2=C(C=C1)OCO2)N.Cl |
Introduction
Chemical Identity and Structural Characteristics
The molecular formula of alpha-methyl-1,3-benzodioxole-5-ethanamine-d3,monohydrochloride is C₁₀H₁₄ClNO₂, with a molecular weight of 218.69 g/mol. Its IUPAC name, 3-(1,3-benzodioxol-5-yl)-1,1,1-trideuteriopropan-2-amine hydrochloride, explicitly denotes the substitution of three hydrogen atoms with deuterium at the methyl group attached to the ethylamine backbone . The benzodioxole moiety consists of a fused benzene ring with two oxygen atoms at the 1,3-positions, while the ethylamine chain is modified by both methylation and deuteration.
Key identifiers include:
-
InChI:
InChI=1S/C10H13NO2.ClH/c1-7(11)4-8-2-3-9-10(5-8)13-6-12-9;/h2-3,5,7H,4,6,11H2,1H3;1H/i1D3; -
InChIKey:
XLAOKZDOZHZWBK-NIIDSAIPSA-N -
SMILES:
[2H]C([2H])([2H])C(CC1=CC2=C(C=C1)OCO2)N.Cl
Deuterium incorporation exceeds 99%, with ≤1% non-deuterated (d₀) impurities, ensuring minimal interference in isotopic labeling applications .
Synthesis and Deuterium Labeling
The synthesis of alpha-methyl-1,3-benzodioxole-5-ethanamine-d3,monohydrochloride involves deuterium substitution at the methyl group of the ethylamine side chain. A common route begins with the precursor 1,3-benzodioxole-5-ethylamine, which undergoes methylation using deuterated methyl iodide (CD₃I) under basic conditions . Alternative methods may employ deuterium exchange reactions catalyzed by transition metals, though these are less frequently reported due to lower regioselectivity.
Critical synthetic considerations include:
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Isotopic Purity: Ensuring ≥99% deuterium incorporation requires rigorous control of reaction conditions, including anhydrous solvents and inert atmospheres .
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Chiral Resolution: The compound is typically synthesized as a racemic mixture, though enantiopure forms may be obtained via chiral chromatography or asymmetric synthesis .
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Salt Formation: Conversion to the hydrochloride salt enhances stability and solubility in aqueous matrices, critical for analytical applications.
Analytical and Spectroscopic Properties
UV/Vis Spectroscopy
The compound exhibits absorption maxima at 237 nm and 288 nm, characteristic of the benzodioxole chromophore . These peaks arise from π→π* transitions in the aromatic system and n→π* transitions involving the oxygen lone pairs.
Mass Spectrometry
In GC- or LC-MS, the deuterated methyl group produces a +3 Da mass shift compared to non-deuterated MDA, enabling unambiguous differentiation in mixed samples . Fragmentation patterns retain the benzodioxole ion (m/z 135) and deuterated propylamine fragments (e.g., m/z 46 for CD₃NH₂⁺) .
Nuclear Magnetic Resonance (NMR)
¹H NMR spectra show absence of the methyl proton signal at δ 1.3 ppm, replaced by a deuterium-coupled splitting pattern in ²H NMR. The benzodioxole protons resonate as a doublet at δ 6.7–6.9 ppm (H-5 and H-6) and a singlet at δ 5.9 ppm (H-2 and H-4) .
Applications in Research
Quantitative Mass Spectrometry
As an internal standard, alpha-methyl-1,3-benzodioxole-5-ethanamine-d3,monohydrochloride compensates for matrix effects and ionization variability in MDA quantification . Calibration curves generated using deuterated analogs improve accuracy, with typical linear ranges of 0.1–100 ng/mL and limits of detection (LOD) <0.05 ng/mL .
Neuropharmacological Studies
Deuterium substitution slows metabolic degradation via the isotope effect, prolonging the compound’s interaction with serotonin (5-HT₂A) and dopamine (D₂) receptors. Animal studies demonstrate that deuterated MDA analogs exhibit altered pharmacokinetics, including delayed Tmax and reduced clearance rates .
Forensic Toxicology
The compound aids in distinguishing endogenous amphetamines from synthetic derivatives in seized drug samples. Its regulated status (U.S. Schedule I) necessitates stringent documentation for research use .
Regulatory and Compliance Status
In the United States, alpha-methyl-1,3-benzodioxole-5-ethanamine-d3,monohydrochloride is classified as a Schedule I controlled substance under the Controlled Substances Act due to its structural similarity to MDA . Researchers must obtain DEA licensure for possession and use, with quantities tightly monitored. International regulations vary, though most jurisdictions require analogous permits under UN Convention on Psychotropic Substances guidelines.
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